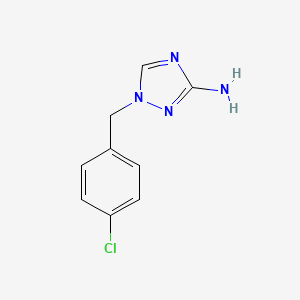

1-(4-氯苄基)-1H-1,2,4-三唑-3-胺

描述

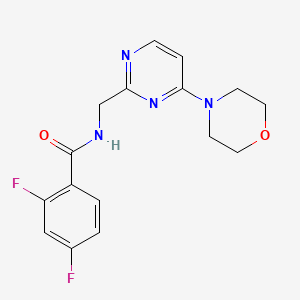

The compound 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine is a derivative of the 1,2,4-triazole family, which is known for its diverse range of biological activities. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and investigated for various applications, including as antibacterial agents and in the synthesis of peptides and glycopeptides.

Synthesis Analysis

The synthesis of related triazole compounds involves the condensation of various reagents. For instance, tris(2-chlorobenzyl)tin hydroxide reacts with 3-mercapto-1,2,4-triazole to form a cocrystal structure, indicating the potential for triazole derivatives to participate in complex formation through hydrogen bonding . Another related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, was synthesized and characterized by NMR and X-ray diffraction, demonstrating the feasibility of obtaining well-defined structures for triazole derivatives .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be quite complex, as evidenced by the crystallographic analysis of the synthesized compounds. For example, the compound studied in paper crystallizes in the triclinic system and features an intricate network of hydrogen bonds that stabilize the crystal structure. This suggests that 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine could also exhibit interesting structural characteristics, potentially including hydrogen bonding motifs.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions. The aminomethylation of 4-phenyl-1,2,4-triazolinethione-3, a related compound, involves the nitrogen atom of the thioamide group, leading to the formation of salts with secondary amines . This indicates that the triazole moiety can be a reactive site for further functionalization, which could be applicable to the synthesis of 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be deduced from experimental and theoretical studies. For instance, the compound in paper was subjected to density functional theory (DFT) calculations, which provided insights into its electronic structure, including HOMO-LUMO energy levels and molecular electrostatic potential. These properties are crucial for understanding the reactivity and potential applications of the compound. The antibacterial activity of the compound was also assessed, showing good to moderate efficacy against various bacterial strains, suggesting that 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine could also possess similar biological properties.

科学研究应用

化学合成

1-(4-氯苄基)-1H-1,2,4-三唑-3-胺及其衍生物已通过各种化学过程合成。Bektaş等人(2007年)合成了1,2,4-三唑的衍生物,并对其进行了抗微生物活性筛选,发现其中一些对微生物具有中等至良好的有效性(Bektaş等人,2007年)。Tan等人(2017年)描述了一种微波辅助合成方法,用于生产3-(5-氨基-1H-1,2,4-三唑-3-基)丙酰胺,这些结构多样的化合物在药物和农业化学中很有用(Tan et al., 2017)。

结构分析和性质

对1,2,4-三唑衍生物进行了深入的结构和构象分析,以了解它们的物理和化学性质。Kumar等人(2021年)对三唑衍生物的结构方面、光谱行为和化学反应性进行了全面研究,包括分子对接分析,预测其对结核病的抑制活性(Kumar et al., 2021)。2008年,Dolzhenko等人开发了一种实用的合成方法,用于7-氨基取代的1,2,4-三唑并[1,5-a][1,3,5]三嗪-5-胺,展示了5-胍基-3-苯基-1,2,4-三唑的三嗪环闭合的选择性(Dolzhenko et al., 2008)。

光物理和荧光性质

已经探索了1,2,4-三唑衍生物的光物理和荧光性质,以期在有机化学、药物化学和光学材料方面有潜在应用。Guo等人(2021年)描述了一种绿色合成方法,用于全取代的1H-1,2,4-三唑-3-胺,强调了其环境友好性以及合成产品的荧光和聚集诱导发光性质(Guo et al., 2021)。

生物活性和医学应用

1,2,4-三唑衍生物的生物活性,特别是其抗微生物性质,一直是研究的重点。Idrees等人(2019年)报道了新型6-氨基三唑-噻二唑并含苯并呋喃和吡唑基团的合成,突出了与标准药物相比其有希望的抗微生物活性(Idrees et al., 2019)。

属性

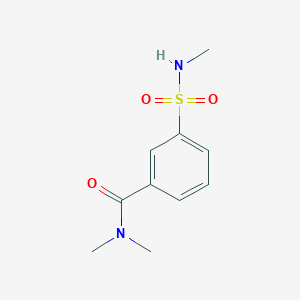

IUPAC Name |

1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c10-8-3-1-7(2-4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDJXOOKDYDYGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide](/img/structure/B2561487.png)

![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzonitrile](/img/structure/B2561499.png)

![2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2561501.png)

![N-(4-bromo-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2561505.png)

![1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)